molecular formula C3H7ClO2 B029967 2-Chloro-1,3-propanediol CAS No. 497-04-1

2-Chloro-1,3-propanediol

Cat. No.: B029967
CAS No.: 497-04-1
M. Wt: 110.54 g/mol
InChI Key: DYPJJAAKPQKWTM-UHFFFAOYSA-N
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Description

2-Chloro-1,3-propanediol is an organic compound with the molecular formula C3H7ClO2. It is a colorless, viscous liquid that is soluble in water, ethanol, and ether. This compound is known for its use in various industrial applications and has been studied for its potential health effects due to its presence as a contaminant in food products.

Mechanism of Action

Target of Action

2-Chloro-1,3-propanediol (2-MCPD) is an organic compound that interacts with various targets within the cell It’s known that 2-mcpd is used in the manufacture of unsaturated polyester resin, antifreeze, biofuel, nonionic detergent, and other organic chemicals .

Mode of Action

It’s known that 2-MCPD can be incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Biochemical Pathways

2-MCPD is involved in various biochemical pathways. For instance, in the microbial production of 1,2-propanediol, four key enzymes are involved, i.e., l-fucose/rhamnose isomerase (fucI / rhaA), l-fuculokinase/rhamnulokinase (fucK / rhaB), l-fuculose-1-phosphate/rhamnulose-1-phosphate aldolase (fucA / rhaD), and propanediol oxidoreductase (fucO) . The deoxyhexose pathway is the primary route of S-1,2-PDO production, and the methylglyoxal pathway is the primary route of R-1,2-PDO production .

Pharmacokinetics

It’s known that deuteration can affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

It’s known that 2-mcpd can affect cellular viability . More research is needed to fully understand the molecular and cellular effects of 2-MCPD’s action.

Action Environment

The action, efficacy, and stability of 2-MCPD can be influenced by various environmental factors. For instance, 2-MCPD is a hygroscopic liquid that gradually turns from colorless to a slightly greenish-yellow when left standing . It is soluble in water, ethanol, ether, and acetone, slightly soluble in toluene, and insoluble in carbon tetrachloride, benzene, and petroleum ether .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-1,3-propanediol can be synthesized through the chlorination of glycerol. The reaction typically involves the use of hydrochloric acid and a catalyst such as zinc chloride. The process can be summarized as follows: [ \text{C3H8O3} + \text{HCl} \rightarrow \text{C3H7ClO2} + \text{H2O} ]

Industrial Production Methods: In industrial settings, this compound is produced by the hydrolysis of epichlorohydrin. The reaction involves the use of water and a cation exchange resin as a catalyst. The hydrolysis reaction is carried out at elevated temperatures and pressures to achieve high conversion rates and product purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various products, including aldehydes and carboxylic acids.

    Reduction: This compound can be reduced to form 1,3-propanediol.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reactions typically occur in the presence of bases like sodium hydroxide.

Major Products:

Scientific Research Applications

2-Chloro-1,3-propanediol has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Chloro-1,3-propanediol is unique due to its specific reactivity patterns and its role as an intermediate in various chemical syntheses. Its presence as a contaminant in food products has also led to significant research into its potential health effects and regulatory measures to control its levels in consumables.

Properties

IUPAC Name

2-chloropropane-1,3-diol
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InChI

InChI=1S/C3H7ClO2/c4-3(1-5)2-6/h3,5-6H,1-2H2
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InChI Key

DYPJJAAKPQKWTM-UHFFFAOYSA-N
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Canonical SMILES

C(C(CO)Cl)O
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Molecular Formula

C3H7ClO2
Record name 2-CHLORO-1,3-PROPANEDIOL
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DSSTOX Substance ID

DTXSID7073191
Record name 2-Chloro-1,3-propanediol
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Molecular Weight

110.54 g/mol
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Physical Description

2-chloro-1,3-propanediol is a colorless liquid. (NTP, 1992)
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Boiling Point

295 °F at 18 mmHg (NTP, 1992)
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Solubility

Soluble (NTP, 1992)
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Density

1.3219 at 68 °F (NTP, 1992) - Denser than water; will sink
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CAS No.

497-04-1
Record name 2-CHLORO-1,3-PROPANEDIOL
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Synthesis routes and methods

Procedure details

Three products were detected. Of these, one product has a GC retention time of 6 minutes and showed the mass spectrum diagnostic for 2,3-dichloro-1-propanol, identical to that of an authentic sample of 2,3-dichloro-1-propanol. Two other products had GC retention times of 7 and 8 minutes, and showed the mass spectra diagnostic for chloropropanediols. The product having a 7 minute retention time was identified as 1-chloro-2,3-propanediol by mass spectrographic analysis. The product having an 8 minute retention time was identified as 2-chloro-1,3-propanediol. The relative percentages of 2,3-dichloro-1-propanol 1-chloro-2,3-propanediol and 2-chloro-1,3-propanediol produced in the reaction were 82%, 10% and 8%, respectively.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary concerns regarding 2-chloro-1,3-propanediol in food?

A1: A significant concern stems from the discovery of 2-MCPD fatty acid esters in refined oils. [] These esters have raised concerns due to the potential toxicity of 2-MCPD itself. Research has focused on developing sensitive methods to detect and quantify both free 2-MCPD and its esters in various food matrices. [, ]

Q2: Can you describe a method for detecting this compound and related compounds in food?

A2: One method utilizes gas chromatography coupled with mass spectrometry (GC-MS) for quantifying fatty acid esters of 2-MCPD, 3-chloro-1,2-propanediol (3-MCPD), and glycidol in oil. [] This method involves adding internal standards to the samples, followed by specific chemical treatments to convert glycidyl esters to free forms before analysis.

Q3: How does the method mentioned above ensure accurate measurement of these compounds?

A3: The method utilizes internal standards like 3-MCPD-ester-d5, 2-MCPD-ester-d5, and Glycidyl sterate-d5. [] These standards help account for variations during sample preparation and analysis, ensuring reliable quantification.

Q4: Why is it important to determine both free and esterified forms of 2-MCPD and related compounds?

A4: Research suggests that bound 2-MCPD and 3-MCPD might form during food processing, particularly under high heat in the presence of chloride donors. [] Therefore, analyzing both free and bound forms is crucial for understanding the true levels of these compounds in food.

Q5: What are the challenges in accurately measuring 2-MCPD and glycidol in food?

A5: A key challenge lies in potential transformations during sample preparation. [] Alkaline conditions, commonly used to release bound forms, can induce unintended chemical changes to these compounds. Understanding these transformations is crucial for accurate analysis and interpretation of results.

Q6: Is there a way to convert glycidyl esters into measurable forms during analysis?

A6: Yes, treating samples with NaBr/H2SO4 and H2SO4/MeOH solutions can effectively convert glycidyl esters into free MCPD and glycidol, allowing for their detection and quantification. []

Q7: Beyond detection, are there studies investigating the biological effects of 2-MCPD?

A7: Yes, researchers have explored the cytotoxicity, metabolism, and transport of 2-MCPD and its fatty acid esters using human intestinal Caco-2 cells as a model system. [, ] These studies provide insights into the potential impact of these compounds on human health.

Q8: Are there alternative uses for this compound outside the food industry?

A8: this compound (β-MCH) is a byproduct of epichlorohydrin production. Research explores its potential as a valuable starting material for synthesizing glycidol, a useful chemical. []

Q9: What is the significance of utilizing this compound for glycidol production?

A9: This approach represents a shift towards more sustainable chemical processes by utilizing industrial waste streams. [] Converting β-MCH to glycidol could reduce waste and offer a more environmentally friendly route to this valuable product.

Q10: What are the advantages of the proposed method for glycidol synthesis?

A10: The research highlights the high yield (90%) and selectivity (99%) of converting β-MCH to glycidol using a simple alcoholic KOH solution at room temperature. [] This method offers advantages such as mild reaction conditions, short reaction time (30 minutes), and reduced environmental impact.

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